2-({[(3-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid

Urease inhibition Structure-activity relationship 1,3-disubstituted ureas

2-({[(3-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid (CAS 1105194-03-3) is a 1,3-disubstituted urea derivative featuring a 2-aminothiazole-4-carboxylic acid core linked via a urea bridge to a 3-methylphenyl (m-tolyl) group. The molecule (C12H11N3O3S; MW 277.30 g/mol) combines a hydrogen-bond-donating/acceptor urea motif, a metal-chelating carboxylic acid, and a heterocyclic thiazole scaffold, placing it within the broader class of 2-aminothiazole-4-carboxylic acid derivatives investigated for metallo-β-lactamase (MBL) inhibition, carbonic anhydrase modulation, and anticancer applications.

Molecular Formula C12H11N3O3S
Molecular Weight 277.3 g/mol
CAS No. 1105194-03-3
Cat. No. B1460972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[(3-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid
CAS1105194-03-3
Molecular FormulaC12H11N3O3S
Molecular Weight277.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)O
InChIInChI=1S/C12H11N3O3S/c1-7-3-2-4-8(5-7)13-11(18)15-12-14-9(6-19-12)10(16)17/h2-6H,1H3,(H,16,17)(H2,13,14,15,18)
InChIKeyGMNSQRFNFNRUHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({[(3-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid (CAS 1105194-03-3): Core Scaffold and Procurement Identity


2-({[(3-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid (CAS 1105194-03-3) is a 1,3-disubstituted urea derivative featuring a 2-aminothiazole-4-carboxylic acid core linked via a urea bridge to a 3-methylphenyl (m-tolyl) group [1]. The molecule (C12H11N3O3S; MW 277.30 g/mol) combines a hydrogen-bond-donating/acceptor urea motif, a metal-chelating carboxylic acid, and a heterocyclic thiazole scaffold, placing it within the broader class of 2-aminothiazole-4-carboxylic acid derivatives investigated for metallo-β-lactamase (MBL) inhibition, carbonic anhydrase modulation, and anticancer applications [2].

Why 2-({[(3-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid Cannot Be Substituted by In-Class Analogs Without Data Verification


Substitution among 2-aminothiazole-4-carboxylic acid urea derivatives is not reliably interchangeable because minor structural modifications produce large shifts in biological activity. For example, within the 2,4,5-trisubstituted thiazole scaffold, replacing the free 2-amino group with a urea group increased the Ki for carbonic anhydrase III from 0.5 μM to 174–186 μM—a >300-fold loss in potency [1]. Similarly, the position of the methyl substituent on the phenyl ring (ortho, meta, para) drives differential enzyme inhibition and anticancer activity profiles in 1,3-disubstituted urea series [2]. Furthermore, the free carboxylic acid at the 4-position is a demonstrated pharmacophoric requirement for several target classes, meaning that ester prodrugs or decarboxylated analogs cannot be assumed to recapitulate the activity of the acid form [1]. Any procurement decision to substitute this compound with a structurally similar analog must be supported by matched-assay comparative data, not structural similarity alone.

Quantitative Differentiation Evidence for 2-({[(3-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid


Meta-Methyl Substitution on the Phenyl Ring Yields Differential Enzyme Inhibition Profiles Relative to Para-Methyl and Ortho-Methyl Isomers

In a systematic study of 1,3-disubstituted urea derivatives, a closely related benzothiazole analog bearing the same N'-(3-methylphenyl)urea moiety (compound 9) demonstrated a distinct multi-target enzyme inhibition profile. In contrast, the para-methyl (p-tolyl) and ortho-methyl (o-tolyl) urea analogs showed differing inhibition patterns across urease, β-glucuronidase, and phosphodiesterase assays [1]. Specifically, compound 9 (N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea) showed 40.70% urease inhibition and was the only compound among 17 tested that exhibited measurable anticancer activity against PC3 prostate cancer cells (IC50 = 78.3 ± 1.2 μM), while all p-tolyl and o-tolyl urea congeners showed IC50 >100 μM in the same assay [1]. The m-tolyl urea pharmacophore is therefore associated with a unique activity signature not replicated by ortho- or para-methyl isomers.

Urease inhibition Structure-activity relationship 1,3-disubstituted ureas

Free 4-Carboxylic Acid Group Is Essential for Target Engagement Compared to Ester Analogs

Within the 2-aminothiazole scaffold class, the 4-carboxylic acid group is a demonstrated pharmacophoric requirement for carbonic anhydrase III (CA-III) inhibition. Compound 12a (2-amino-5-phenylthiazole-4-carboxylic acid) showed a Ki of 0.5 μM against CA-III, while the corresponding urea derivative (compound 14c) showed Ki = 186.2 μM—a 372-fold reduction [1]. Although the target compound features a urea rather than a free amine at the 2-position, its free carboxylic acid at position 4 retains the essential metal-coordinating functionality. The ethyl ester analog, ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate (CAS 313273-82-4), lacks this free acid and cannot engage the same target interactions without prior hydrolysis .

Carbonic anhydrase inhibition Pharmacophore requirement Thiazole-4-carboxylic acid

Thiazole-4-Carboxylic Acid Core Provides Broad-Spectrum Metallo-β-Lactamase Inhibitory Potential Distinct from Benzothiazole Analogs

2-Aminothiazole-4-carboxylic acids (AtCs) have been validated as broad-spectrum metallo-β-lactamase (MBL) inhibitors by mimicking the anchor pharmacophore features of carbapenem hydrolysate binding [1]. The target compound contains the identical 2-amino-thiazole-4-carboxylic acid core (with the amino group derivatized as a urea), which positions it as a potential MBL inhibitor scaffold. In contrast, the closely related benzothiazole analog, N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea (compound 9), lacks the 4-carboxylic acid group entirely and showed only weak anticancer activity (IC50 = 78.3 μM) with no reported MBL activity [2]. The thiazole-4-carboxylic acid core is therefore structurally differentiated from benzothiazole analogs for applications targeting MBLs or other metalloenzymes requiring carboxylate coordination.

Metallo-β-lactamase inhibition Antimicrobial resistance Thiazole scaffold

Synthetic Yield Data from the Published Synthesis Protocol Enables Reproducibility Assessment and Scale-Up Feasibility

The target compound (designated as compound 7 in the 2024 synthesis paper) was prepared via a one-step reaction between m-toluyl isocyanate and 2-aminothiazole-4-carboxylic acid using K2CO3 as catalyst in DMFA solvent, affording a 62% isolated yield [1]. This compares favorably to the analogous synthesis of the simpler 1-(thiazol-2-yl)-3-(m-tolyl)urea (compound 6, 84% yield) but is lower than the benzothiazole derivative 1-(benzo[d]thiazol-2-yl)-3-(m-tolyl)urea (compound 8, 83% yield), reflecting the influence of the electron-withdrawing 4-COOH group on the nucleophilicity of the 2-amino group [1]. The published procedure, spectroscopic characterization (1H NMR, 13C NMR, IR), and TLC monitoring protocol (Rf = 0.77, benzene:methanol 5:1) provide a reproducibility baseline for procurement quality assessment and in-house resynthesis.

Synthetic accessibility Process chemistry Yield optimization

Commercially Available Purity Baseline at 97% Enables Direct Use in Screening Cascades

The target compound (CAS 1105194-03-3) is commercially available from multiple vendors at a standardized purity of 97% (catalog numbers: CM555121, M203956, 10-F511883, 1146794) . In contrast, the para-methyl isomer (CAS 1105193-98-3, catalog M203957) is also available at 97% purity, while the ethyl ester analog (CAS 313273-82-4) and the benzothiazole analog (compound 9 from the 2014 paper) are not as widely cataloged with standardized purity specifications . This standardized purity enables direct comparison across screening batches without the confounding factor of variable purity, which is particularly relevant for academic and industrial screening collections requiring defined quality control parameters.

Compound procurement Purity specification Screening collection

Recommended Application Scenarios for 2-({[(3-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid Based on Quantitative Evidence


Metallo-β-Lactamase (MBL) Inhibitor Screening and Fragment-Based Drug Discovery

The thiazole-4-carboxylic acid core of this compound matches the validated pharmacophore for broad-spectrum MBL inhibition, where the carboxylic acid coordinates the active-site zinc ions [1]. Procurement of this compound is appropriate for biochemical screening panels targeting NDM-1, VIM-2, and IMP-1 subclasses, where the free 4-COOH is essential for activity. The 3-methylphenyl urea substituent at the 2-position may confer selectivity advantages over simpler 2-amino analogs, though direct comparative MBL data for this specific compound have not yet been published.

Structure-Activity Relationship (SAR) Studies Around the m-Tolyl Urea Pharmacophore

The meta-methyl substitution pattern is associated with a unique anticancer activity signature in prostate cancer (PC3) cell lines that is absent in ortho- and para-methyl congeners in the 1,3-disubstituted urea series [1]. This compound serves as a key intermediate for SAR expansion studies, with the free 4-carboxylic acid providing a handle for further derivatization (amide coupling, esterification) while the m-tolyl urea moiety provides the cancer-relevant pharmacophore.

Quality Control Reference Standard for Thiazole-Urea Compound Libraries

With its multi-vendor availability at a consistent 97% purity specification and a published, peer-reviewed synthesis protocol with full spectroscopic characterization (1H NMR, 13C NMR, IR, Rf) [2], this compound is suitable as a reference standard for quality control in compound management and screening library curation. The 62% synthetic yield and reported TLC conditions provide a reproducibility benchmark that can be used to validate new synthetic batches or vendor-supplied material.

Quote Request

Request a Quote for 2-({[(3-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.